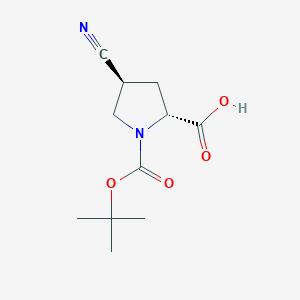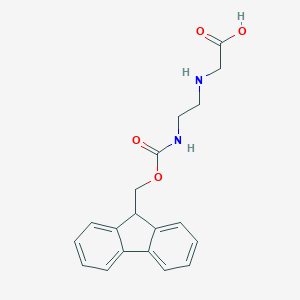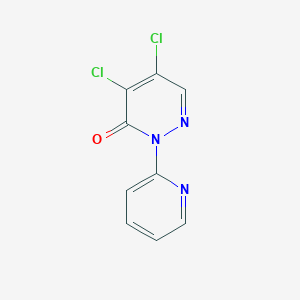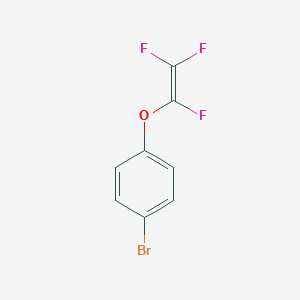
(S)-1-(o-Methoxyphenyl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(o-Methoxyphenyl)-1-propanol, also known as (S)-(+)-MOP, is a chiral alcohol that has been widely used in scientific research. It is a compound that has a unique chemical structure, which makes it a valuable tool in various fields of research.
Applications De Recherche Scientifique
(S)-(+)-MOP has been used in various scientific research applications. It has been used as a chiral auxiliary in the synthesis of other chiral compounds. It has also been used as a resolving agent for racemic mixtures. In addition, (S)-(+)-MOP has been used as a ligand in asymmetric catalysis. It has been shown to be an effective catalyst in various reactions, including the aldol reaction, Mannich reaction, and Michael addition.
Mécanisme D'action
The mechanism of action of (S)-(+)-MOP is not fully understood. However, it is believed to act as a chiral auxiliary or a resolving agent by forming diastereomeric complexes with the substrate. The diastereomeric complex can then be separated by chromatography or recrystallization, resulting in the isolation of the desired enantiomer.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (S)-(+)-MOP. However, it has been shown to be non-toxic and non-carcinogenic. It is also biodegradable and does not persist in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (S)-(+)-MOP in lab experiments is its chiral selectivity. It allows for the synthesis of chiral compounds with high enantiomeric purity. It is also relatively easy to synthesize and is commercially available. However, one of the limitations of using (S)-(+)-MOP is its cost. It is more expensive than other chiral auxiliaries and resolving agents.
Orientations Futures
There are several future directions for the use of (S)-(+)-MOP in scientific research. One direction is the development of new synthetic methods using (S)-(+)-MOP as a catalyst. Another direction is the use of (S)-(+)-MOP in the synthesis of new chiral compounds with potential applications in medicine and materials science. Additionally, the use of (S)-(+)-MOP in the development of new analytical methods for the determination of enantiomeric purity is another potential future direction.
Méthodes De Synthèse
The synthesis of (S)-(+)-MOP involves the reaction of (S)-phenylglycinol with paraformaldehyde and methanol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a Mannich-type reaction, which results in the formation of (S)-(+)-MOP. The final product is obtained by recrystallization from ethanol.
Propriétés
Numéro CAS |
114389-71-8 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(1S)-1-(2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9,11H,3H2,1-2H3/t9-/m0/s1 |
Clé InChI |
VZYLWUFNOMSQSJ-VIFPVBQESA-N |
SMILES isomérique |
CC[C@@H](C1=CC=CC=C1OC)O |
SMILES |
CCC(C1=CC=CC=C1OC)O |
SMILES canonique |
CCC(C1=CC=CC=C1OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



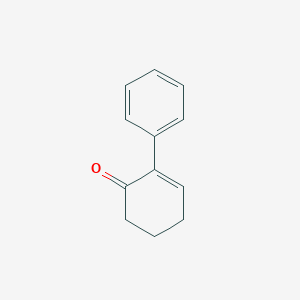

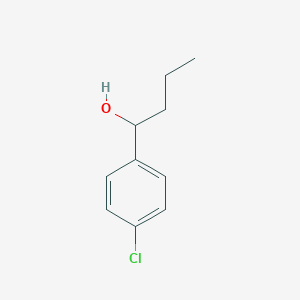


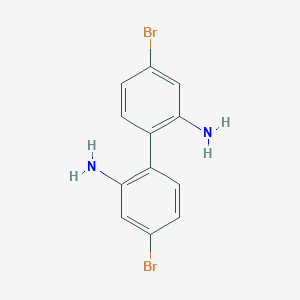
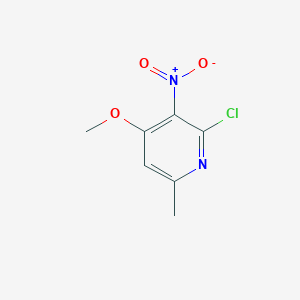
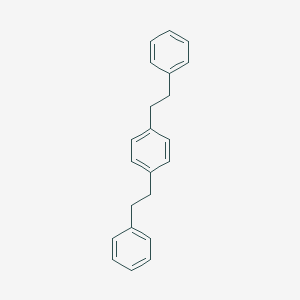
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)

